Enamidonin
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Overview
Description
The compound Enamidonin is a complex organic molecule with potential applications in various scientific fields. This compound features multiple conjugated double bonds, a hydroxyl group, and a complex bicyclic structure, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the bicyclic core, the introduction of the benzyl and dimethyl groups, and the final coupling with the hydroxytetradeca-2,4,9-trienamide moiety. The reaction conditions typically require the use of strong bases, protecting groups, and specific catalysts to ensure the desired stereochemistry and functional group compatibility.
Formation of the Bicyclic Core: This step involves the cyclization of a linear precursor using a strong base such as sodium hydride or potassium tert-butoxide.
Introduction of Benzyl and Dimethyl Groups: This step requires the use of benzyl chloride and dimethyl sulfate in the presence of a base like sodium hydroxide.
Coupling with Hydroxytetradeca-2,4,9-trienamide: This final step involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bonds can be reduced to single bonds using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium methoxide, sodium ethoxide.
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of a fully saturated compound.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. The exact pathways and targets would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Enamidonin shares similarities with other bicyclic compounds and amides, such as:
- This compound analogs.
- Other complex amides with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C37H51N7O7 |
---|---|
Molecular Weight |
705.8 g/mol |
IUPAC Name |
(2E,4E,9E)-N-[(E)-3-[[(5S)-5-benzyl-14,14-dimethyl-3,6,9,15-tetraoxo-1,4,7,10,13-pentazabicyclo[10.2.1]pentadecan-8-yl]methylamino]-3-oxoprop-1-enyl]-13-hydroxytetradeca-2,4,9-trienamide |
InChI |
InChI=1S/C37H51N7O7/c1-26(45)16-12-9-7-5-4-6-8-10-15-19-31(46)38-21-20-32(47)39-23-29-34(49)40-24-30-36(51)44(37(2,3)43-30)25-33(48)41-28(35(50)42-29)22-27-17-13-11-14-18-27/h7-11,13-15,17-21,26,28-30,43,45H,4-6,12,16,22-25H2,1-3H3,(H,38,46)(H,39,47)(H,40,49)(H,41,48)(H,42,50)/b9-7+,10-8+,19-15+,21-20+/t26?,28-,29?,30?/m0/s1 |
InChI Key |
HEQUMWPCRPDUAA-WTKBPMQGSA-N |
Isomeric SMILES |
CC(CC/C=C/CCC/C=C/C=C/C(=O)N/C=C/C(=O)NCC1C(=O)NCC2C(=O)N(CC(=O)N[C@H](C(=O)N1)CC3=CC=CC=C3)C(N2)(C)C)O |
Canonical SMILES |
CC(CCC=CCCCC=CC=CC(=O)NC=CC(=O)NCC1C(=O)NCC2C(=O)N(CC(=O)NC(C(=O)N1)CC3=CC=CC=C3)C(N2)(C)C)O |
Synonyms |
enamidonin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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